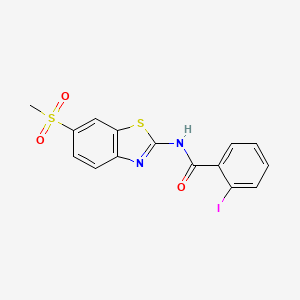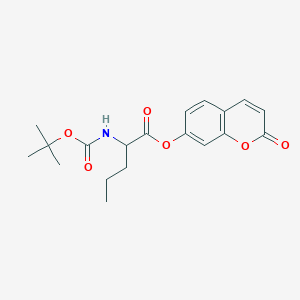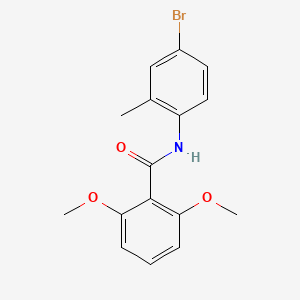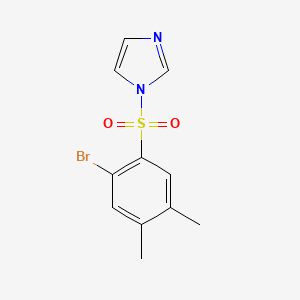![molecular formula C18H14Cl2N2S2 B15108435 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole](/img/structure/B15108435.png)
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Méthodes De Préparation
The synthesis of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole typically involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid to form 6-chloro-2-aminobenzothiazole . This intermediate can then be further reacted with various reagents to introduce the butyl chain and additional benzothiazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and other advanced techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole has been investigated for various scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, it may act on sodium channels and N-methyl-D-aspartate (NMDA) receptors, similar to other benzothiazole derivatives . Its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Known for its use in the synthesis of various bioactive compounds.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Studied for their anticonvulsant properties.
Benzothiazolo[2,3-b]quinazoline-2H-ones: Investigated for their potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other benzothiazole derivatives.
Propriétés
Formule moléculaire |
C18H14Cl2N2S2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H14Cl2N2S2/c19-11-5-7-13-15(9-11)23-17(21-13)3-1-2-4-18-22-14-8-6-12(20)10-16(14)24-18/h5-10H,1-4H2 |
Clé InChI |
UYRAXIXRHCLJRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=N2)CCCCC3=NC4=C(S3)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)

![2-bromo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108372.png)
![(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108379.png)
![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108380.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15108383.png)

![7-[(2-chlorophenyl)methyl]-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108394.png)


![benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15108404.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B15108410.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B15108424.png)
